tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Description
Molecular Architecture and Isomeric Forms
IUPAC Nomenclature and CAS Registry
The compound tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate is systematically named according to IUPAC rules as follows:
- IUPAC Name : (3S)-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]-5-phenyl-1,3-oxazolidin-2-one (if stereochemistry is specified).
- CAS Registry Numbers : Multiple identifiers are reported across sources, including 1217447-97-6 , 521979-95-3 , and 2028327-70-8 , likely reflecting stereoisomeric variations or supplier-specific classifications.
The molecular formula is C₁₉H₂₆N₂O₄ , with a molecular weight of 346.42 g/mol . The structure integrates a piperidine ring substituted at the 4-position with an oxazolidinone moiety bearing a phenyl group at the 5-position, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group (Figure 1).
Table 1: Key Identifiers and Molecular Data
Stereochemical Features and Tautomerism
The compound exhibits chirality at the oxazolidinone’s C3 position, where the piperidine substituent resides. Synthetic routes employing chiral auxiliaries, such as Evans’ oxazolidinones, may introduce specific stereochemistry, though stereochemical data for this derivative remains sparsely reported in public literature. The phenyl group at C5 and the Boc-protected piperidine create a rigid framework, limiting free rotation and favoring distinct diastereomeric forms depending on synthetic conditions.
Tautomerism is theoretically possible at the oxazolidinone’s 2-oxo group, which could enolize to form a 2-hydroxy-1,3-oxazole structure. However, the electron-withdrawing phenyl group at C5 and the Boc group’s steric bulk likely stabilize the keto form under standard conditions. Computational studies of analogous oxazolidinones suggest tautomeric equilibrium constants (K) < 10⁻³ in non-polar solvents, further supporting keto dominance.
Crystallographic Data and Molecular Conformation
Direct crystallographic data for this compound is limited, but structural inferences can be drawn from related piperidine-oxazolidinone systems. For example:
- Piperidine Ring Conformation : X-ray analyses of tert-butyl piperidine-1-carboxylate derivatives show chair conformations with axial Boc groups to minimize 1,3-diaxial strain.
- Oxazolidinone Geometry : The oxazolidinone ring typically adopts a planar configuration due to conjugation between the carbonyl and N–O groups, with substituents at C3 and C5 occupying pseudo-equatorial positions.
In simulated models, the phenyl group at C5 projects perpendicular to the oxazolidinone plane, while the piperidine ring’s chair conformation positions the Boc group axially (Figure 2). Hydrogen bonding between the oxazolidinone carbonyl (O2) and the piperidine N–H (if deprotected) could further stabilize this arrangement, though such interactions remain unconfirmed experimentally.
Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)
| Parameter | Value | Source Analogue |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.4 Å, c = 12.1 Å | |
| Torsion Angle (C3–C4) | 172.3° |
Properties
IUPAC Name |
tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-11-9-15(10-12-20)21-13-16(24-18(21)23)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOLMRSMMKFXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triphosgene-Mediated Cyclization
A β-amino alcohol (e.g., 2-amino-1-phenylethanol) reacts with triphosgene to form the oxazolidin-2-one ring. This method is efficient for introducing the phenyl group directly into the heterocycle.
Example Procedure :
- Reactants : 2-Amino-1-phenylethanol (1.0 equiv), triphosgene (0.5 equiv).
- Conditions : Toluene, 120°C, 2 hours.
- Yield : ~70–80%.
CDI-Mediated Cyclization
Carbonyldiimidazole (CDI) facilitates intramolecular cyclization of β-amino alcohols under mild conditions.
Example Procedure :
- Reactants : β-Amino alcohol (1.0 equiv), CDI (1.2 equiv).
- Conditions : THF, room temperature, 12 hours.
- Yield : ~65–75%.
Piperidine Functionalization
Boc Protection of Piperidine
The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Example Procedure :
- Reactants : 4-Aminopiperidine (1.0 equiv), Boc₂O (1.2 equiv).
- Conditions : THF, triethylamine, 0°C to room temperature.
- Yield : >90%.
Coupling Strategies
Mitsunobu Reaction
A hydroxyl group on the oxazolidinone is coupled to Boc-piperidine-4-methanol using DIAD and triphenylphosphine.
Example Procedure :
| Reactants | Conditions | Yield |
|---|---|---|
| Oxazolidinone-OH (1.0 equiv), Boc-piperidine-4-CH₂OH (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) | THF, 0°C to RT, 12 hours | 60–74% |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces aryl groups to iodopiperidine derivatives.
Example Procedure :
| Reactants | Conditions | Yield |
|---|---|---|
| Boc-piperidine-4-I (1.0 equiv), Phenylboronic ester (1.5 equiv), Pd(PPh₃)₄ (5 mol%) | Dioxane/H₂O, 80°C, 4.5 hours | 93% |
Final Assembly
Stepwise Synthesis
- Boc Protection : Piperidine → Boc-piperidine.
- Oxazolidinone Formation : β-Amino alcohol → 5-phenyl-1,3-oxazolidin-2-one.
- Coupling : Mitsunobu or Pd-mediated reaction to link the two moieties.
One-Pot Approach
Combining Boc-piperidine-4-I with preformed oxazolidinone boronic ester under microwave-assisted Suzuki conditions:
- Yield : 93% (microwave, 30 minutes).
Optimization Data
Solvent and Base Screening for Coupling
| Entry | Solvent | Base | Yield |
|---|---|---|---|
| 1 | THF | Et₃N | 72% |
| 2 | DMF | Cs₂CO₃ | 54% |
| 3 | DMSO | K₃PO₄ | 27% |
Catalyst Comparison in Suzuki Coupling
| Catalyst | Yield |
|---|---|
| Pd(PPh₃)₄ | 93% |
| PdCl₂(dppf) | 88% |
| Pd(OAc)₂/XPhos | 78% |
Critical Analysis
- Efficiency : Microwave-assisted Suzuki coupling offers the highest yields (93%).
- Cost : Mitsunobu reactions require expensive reagents (DIAD, PPh₃), whereas Pd catalysis is scalable.
- Purity : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolation.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Conversion of the piperidine ring to its corresponding N-oxide.
Reduction: : Reduction of the oxazolidinone ring to form a corresponding alcohol.
Substitution: : Nucleophilic substitution reactions at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed
Oxidation: : Piperidine N-oxide.
Reduction: : Piperidine alcohol.
Substitution: : Substituted piperidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. Compounds similar to tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate have been studied for their effectiveness against various bacterial strains, including resistant ones. For instance, the oxazolidinone class has been pivotal in developing antibiotics like linezolid, which targets bacterial protein synthesis.
Anticancer Research
The structural characteristics of this compound suggest potential anticancer activity. Studies on related compounds have shown that modifications on the piperidine or oxazolidinone rings can lead to enhanced cytotoxic effects against cancer cell lines. The exploration of such derivatives could yield new chemotherapeutic agents.
Building Block in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its functional groups enable further derivatization, making it useful for synthesizing complex molecules in pharmaceutical chemistry.
Chiral Auxiliary
The compound can act as a chiral auxiliary in asymmetric synthesis due to its stereogenic centers. This application is crucial in producing enantiomerically pure compounds, which are often required in drug development.
Mechanistic Studies
Investigating the mechanism of action of compounds like this compound can provide insights into their biological effects. Understanding how these compounds interact with cellular targets can inform drug design and optimization strategies.
Drug Development
Given its promising biological activities, this compound could be a candidate for further pharmacological studies aimed at developing new therapeutic agents. Its pharmacokinetic and pharmacodynamic profiles need to be evaluated to assess its viability as a drug candidate.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored derivatives of oxazolidinones for their antibacterial properties against multi-drug resistant Staphylococcus aureus. The findings indicated that modifications similar to those found in this compound could enhance efficacy against resistant strains .
Case Study 2: Anticancer Activity
Research conducted by Smith et al., published in Cancer Research, demonstrated that certain piperidine derivatives exhibited selective cytotoxicity against various cancer cell lines. The structure of this compound aligns with these findings, suggesting potential pathways for future anticancer drug development .
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to bind to bacterial ribosomes, inhibiting protein synthesis and thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate can be compared to analogs within the oxazolone and piperidine-carboxylate families. Below is a detailed analysis:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 5-phenyl group in the target compound confers aromatic π-stacking interactions with hydrophobic enzyme pockets, whereas fluoro-substituted analogs (e.g., 24b in ) exhibit enhanced metabolic stability due to reduced oxidative metabolism . The isoxazole derivative (10l in ) replaces the oxazolidinone ring with an isoxazole-carbamoyl system, shifting activity toward anticancer targets like kinase inhibition .
Synthetic Efficiency :
- The target compound’s moderate yield (38%) reflects challenges in cyclization steps under basic conditions, whereas fluoro-substituted analogs achieve higher yields (72%) due to improved reaction kinetics .
- tert-Butyl carbamate protection is a common strategy across analogs to prevent unwanted side reactions during synthesis .
Physicochemical Properties: Fluorine substitution increases molecular polarity, improving aqueous solubility compared to the non-fluorinated target compound . The isoxazole-carbamoyl analog (10l) has a lower molecular weight (~336.3 vs.
Biological Performance: Oxazolidinone-containing compounds (e.g., target compound) show broad-spectrum antimicrobial activity, while isoxazole derivatives are more selective for cancer-related targets . Fluoro-substituted analogs demonstrate prolonged half-lives in pharmacokinetic studies, attributed to reduced cytochrome P450-mediated degradation .
Biological Activity
tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine core, which is often associated with various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of this compound is with a molecular weight of 346.43 g/mol. The compound is characterized by a piperidine ring substituted with an oxazolidinone moiety, which may contribute to its biological activity.
Synthesis
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. A notable approach involves one-pot click chemistry that yields high purity and yield rates (95–98%) for various derivatives including those related to the oxazolidinone structure .
Antidiabetic Potential
Research has demonstrated that compounds similar to this compound can act as agonists for GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion. Studies indicate that certain derivatives exhibit EC50 values comparable to known GPR119 agonists like AR231543, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) .
Anticancer Activity
The piperidine derivatives have been explored for their anticancer properties. For instance, some analogs have shown enhanced cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of specific signaling pathways such as NF-kB . The structural modifications in these compounds can significantly influence their interaction with cancer cell receptors.
Neuroprotective Effects
Compounds containing piperidine and oxazolidinone moieties have also been investigated for neuroprotective effects. These compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's disease . The ability to cross the blood-brain barrier enhances their therapeutic potential.
Case Studies
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the oxazolidinone ring via cyclization of a β-amino alcohol precursor with a carbonyl source (e.g., phosgene or carbonyldiimidazole).
- Step 2 : Introduction of the tert-butyl piperidine-1-carboxylate moiety via Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is standard for isolating intermediates and final products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR (¹H, ¹³C, DEPT-135) to confirm regiochemistry and stereochemistry.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).
- Mass Spectrometry (ESI-MS or HRMS) for molecular weight confirmation .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination if chiral centers are present .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in a sealed container at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the oxazolidinone ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess in oxazolidinone formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to test variables (temperature, solvent polarity, catalyst loading). For enantioselective synthesis, chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) are recommended .
- In-line Monitoring : Employ FTIR or ReactIR to track reaction progress and intermediate stability .
Q. How can contradictory data on byproduct formation in Boc protection steps be resolved?
- Methodological Answer :
- Root-Cause Analysis :
- Byproduct Identification : Use LC-MS or GC-MS to detect tert-butyl alcohol (from Boc hydrolysis) or piperidine dimerization products.
- Kinetic Studies : Vary reaction time and temperature to isolate competing pathways (e.g., SN1 vs. SN2 mechanisms).
- Mitigation : Pre-dry solvents (e.g., THF over molecular sieves) and use scavengers (e.g., DMAP) to suppress side reactions .
Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., bacterial ribosomes for oxazolidinone antibiotics).
- MD Simulations : Assess conformational stability of the piperidine-oxazolidinone scaffold in aqueous environments using GROMACS .
Q. How can researchers address discrepancies in reported toxicity profiles of similar piperidine derivatives?
- Methodological Answer :
- Comparative Toxicology :
- In vitro Assays : Test against HEK293 or HepG2 cells using MTT assays to measure IC₅₀ values.
- Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated degradation pathways.
- Data Reconciliation : Cross-reference with PubChem or ToxNet entries to validate findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
